Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Description
Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a halogenated pyrrolopyrimidine derivative characterized by an iodine atom at position 5, a methyl group at position 7, and a methyl ester at position 2 of the pyrrolo[2,3-d]pyrimidine core. This compound is utilized as a key intermediate in medicinal chemistry for synthesizing kinase inhibitors and nucleotide analogs due to its structural versatility . While its exact biological activity remains underexplored in the provided literature, its analogs demonstrate roles in targeting cancer and inflammatory pathways .
Properties
IUPAC Name |
methyl 5-iodo-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3O2/c1-13-4-6(10)5-3-11-7(9(14)15-2)12-8(5)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQAEVOFEIGKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)C(=O)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139864 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-33-3 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 5-iodo-7-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound with a structural similarity to purine. This compound and its derivatives are known to target several kinases, including Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1. These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity. This interaction leads to changes in the phosphorylation status of downstream proteins, altering their function and ultimately affecting cellular processes such as cell proliferation and survival.
Biochemical Pathways
The inhibition of these kinases affects multiple biochemical pathways. For instance, the inhibition of Akt1 can disrupt the PI3K/Akt signaling pathway, which plays a key role in cell survival and growth. Similarly, the inhibition of Bruton’s tyrosine kinase can affect B-cell receptor signaling, impacting B-cell development and function.
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties. These properties impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its targets.
Result of Action
The result of the compound’s action is the modulation of cellular processes controlled by its target kinases. This can lead to effects such as the inhibition of cell proliferation and induction of apoptosis. These effects make this compound and its derivatives potential candidates for the development of anticancer and anti-inflammatory drugs.
Biochemical Analysis
Biological Activity
Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered interest for its potential biological activities, particularly in oncology. This article explores the compound's biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C_8H_8IN_3O_2, with a molecular weight of 293.07 g/mol. The compound features an iodine atom at the 5-position and a methyl group at the 7-position of the pyrrolo ring. These modifications are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A study published in Molecules demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC values ranging from 29 to 59 µM against HepG2 liver cancer cells, indicating promising anticancer activity .
Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5k | HepG2 | 40 |
| 5h | HeLa | 50 |
| 5l | MDA-MB-231 | 59 |
The compound's mechanism of action involves inducing apoptosis in cancer cells. Specifically, it was found to increase pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2 in treated HepG2 cells . This suggests that this compound may disrupt the balance of apoptotic signaling pathways in cancer cells.
Structure-Activity Relationship (SAR)
The structural modifications of pyrrolo[2,3-d]pyrimidines significantly influence their biological activity. For example, the introduction of different substituents on the aromatic ring can enhance or diminish cytotoxic effects. A study indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups .
Table 2: Structure-Activity Relationship
| Substituent | Activity Level |
|---|---|
| Electron-withdrawing (e.g., Cl) | High |
| Electron-donating (e.g., CH₃) | Moderate |
Case Studies
A notable case study involved the evaluation of methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives in a series of in vivo experiments. In these studies, compounds were administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to controls treated with saline solutions .
Additionally, molecular docking studies revealed that these compounds bind effectively to key targets such as EGFR and CDK2, which are crucial for cancer cell proliferation . This binding affinity correlates with their observed biological activity.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is utilized as a building block in the synthesis of various bioactive molecules:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer properties, particularly against specific types of tumors. The iodine atom may enhance the lipophilicity of the compounds, facilitating better membrane permeability and biological activity.
- Antiviral Compounds : Some studies have shown that modifications of this compound can lead to antiviral agents that target viral replication mechanisms.
Biological Research
The compound has been employed in various biological studies:
- Enzyme Inhibition Studies : Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be crucial for developing new therapeutic strategies for diseases like diabetes and cancer.
- Cell Signaling Pathways : Research has demonstrated that this compound can modulate key signaling pathways in cells, suggesting its utility in understanding cellular mechanisms and developing targeted therapies.
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and evaluated their cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited significant antiproliferative effects, making them candidates for further development as anticancer drugs.
Case Study 2: Antiviral Properties
Another research effort focused on the antiviral potential of modified pyrrolo[2,3-d]pyrimidines derived from this compound. The study demonstrated that certain derivatives effectively inhibited viral replication in vitro, suggesting their potential use in treating viral infections.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrrolo[2,3-d]pyrimidine scaffold allows diverse substitutions, influencing physicochemical properties and biological interactions. Below is a comparative analysis:
Table 1: Substituent Comparison of Key Pyrrolo[2,3-d]Pyrimidine Derivatives
Key Observations :
- Methylation at N7 : The 7-methyl group improves metabolic stability by blocking oxidative degradation, a feature shared with 5-bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine .
- Ester vs. Amine/Carboxylic Acid : The methyl carboxylate at position 2 increases solubility in organic solvents compared to amine or carboxylic acid derivatives (e.g., 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid) .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations :
- The iodine atom increases molecular weight significantly (~347.1 g/mol for the target vs. 219.2 g/mol for the formyl analog) .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing Methyl 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate?
Methodological Answer:
The synthesis involves two key steps: alkylation to introduce the methyl group at position 7 and halogenation to incorporate iodine at position 5.
- Step 1 (Alkylation): Start with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. React with methyl iodide (MeI) in the presence of a strong base like Cs₂CO₃ in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone) at 23°C for 4 hours. This achieves selective methylation at the 7-position with ~81% yield .
- Step 2 (Halogenation): Use N-iodosuccinimide (NIS) under mild conditions (e.g., DMF, room temperature) for regioselective iodination at position 5. Ensure precursor activation by protecting reactive sites (e.g., formylamino groups) to avoid side reactions .
- Carboxylation: Introduce the methyl carboxylate group at position 2 via palladium-catalyzed carbonylation or esterification of a pre-functionalized intermediate.
Key Optimization Factors:
- Base Selection: Cs₂CO₃ enhances nucleophilicity for methylation.
- Solvent Choice: Polar aprotic solvents (NMP, DMF) improve reagent solubility and reaction homogeneity.
- Temperature Control: Room temperature minimizes decomposition during iodination.
Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals are observed?
Methodological Answer:
- Infrared Spectroscopy (IR):
- Ester C=O Stretch: Strong absorption at ~1700–1750 cm⁻¹ confirms the methyl carboxylate group .
- N-H Stretch (if present): ~3200–3400 cm⁻¹ for pyrrole/pyrimidine NH. Absence indicates methylation.
- ¹H NMR:
- Methyl Groups: Singlets at δ ~3.8–4.0 ppm (COOCH₃) and δ ~3.5–3.7 ppm (7-CH₃) .
- Aromatic Protons: Doublets or triplets in δ ~6.5–8.5 ppm for pyrrolo-pyrimidine protons, with coupling patterns confirming regiochemistry.
- ¹³C NMR:
- Mass Spectrometry (MS):
- Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., ~347 g/mol). Fragmentation patterns confirm the iodine atom (isotopic clusters) .
Advanced: How can regioselectivity challenges during iodination be addressed, and what strategies minimize byproducts?
Methodological Answer:
Regioselective iodination at position 5 is complicated by competing reactions at other positions. Key strategies include:
- Precursor Design: Use a pre-methylated intermediate (7-CH₃) to sterically block iodination at position 6. Activate position 5 via electron-donating groups (e.g., amino or methoxy) to direct electrophilic substitution .
- Reagent Control: NIS in DMF at 0–25°C selectively targets electron-rich positions. Additives like acetic acid can modulate reactivity .
- Protection/Deprotection: Temporarily protect reactive NH groups (e.g., with acetyl or tert-butoxycarbonyl) to avoid undesired substitutions. Post-iodination deprotection under mild conditions (e.g., NaOH) restores functionality .
Example Workflow:
Protect NH groups in the pyrrolo-pyrimidine core.
Perform iodination with NIS in DMF at 25°C.
Deprotect using 2N NaOH to yield the final product.
Advanced: What mechanisms underlie the biological activity of this compound, particularly in enzyme inhibition?
Methodological Answer:
The compound likely inhibits thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase) , critical enzymes in nucleotide biosynthesis:
- TS Inhibition: The iodine atom and carboxylate group mimic the uracil moiety of TS substrates, competitively blocking dTMP synthesis. This disrupts DNA replication in rapidly dividing cells (e.g., cancer) .
- GARFTase Inhibition: The pyrrolo-pyrimidine core mimics purine intermediates, binding to the enzyme’s active site and halting purine synthesis .
Supporting Data:
| Target Enzyme | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| TS | 0.5 | KB (oral cancer) | |
| GARFTase | 0.8 | IGROV1 (ovarian) |
Methodological Insight:
- Structure-Activity Relationship (SAR): The iodine atom enhances hydrophobic interactions with enzyme pockets, while the carboxylate improves solubility and binding affinity.
Advanced: How is X-ray crystallography utilized to determine the compound’s structure, and what software is recommended?
Methodological Answer:
Crystallization Protocol:
Grow single crystals via vapor diffusion (e.g., dichloromethane/methanol).
Collect diffraction data using a Bruker SMART APEX diffractometer (Cu-Kα radiation, λ = 1.54178 Å) .
Software Workflow:
- Data Processing: Use SAINT for integration and SADABS for absorption correction .
- Structure Solution: Employ SHELXT for direct methods or SHELXD for charge flipping .
- Refinement: Refine with SHELXL using full-matrix least-squares on F².
Example Crystallographic Data:
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell (Å) | a=4.9164, b=14.6490, c=18.0130 |
| R Factor | 0.020 |
| Resolution (Å) | 0.84–0.90 |
Key Insight: The orthorhombic packing and hydrogen-bonding network (e.g., N-H···O) stabilize the crystal lattice, as analyzed via graph-set notation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
